molecular formula C9H8F2O2 B1434054 Methyl 3,5-difluoro-4-methylbenzoate CAS No. 1806321-10-7

Methyl 3,5-difluoro-4-methylbenzoate

Cat. No. B1434054
CAS RN: 1806321-10-7
M. Wt: 186.15 g/mol
InChI Key: KUUVAYQWIPWVJK-UHFFFAOYSA-N
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Description

“Methyl 3,5-difluoro-4-methylbenzoate” is a chemical compound with the molecular formula C9H8F2O2 .


Synthesis Analysis

While specific synthesis methods for “Methyl 3,5-difluoro-4-methylbenzoate” were not found in the search results, a related compound, “Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, was synthesized through a three-step substitution reaction .


Molecular Structure Analysis

The molecular structure of “Methyl 3,5-difluoro-4-methylbenzoate” can be represented by the InChI code 1S/C9H8F2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 . The molecular weight of the compound is 186.15 g/mol.


Physical And Chemical Properties Analysis

“Methyl 3,5-difluoro-4-methylbenzoate” is a liquid at room temperature . It has a molecular weight of 186.15 g/mol. The compound should be stored at 2-8°C .

Scientific Research Applications

Fluorogenic Molecules for Imaging RNA

A study characterized the photophysical behavior of fluorogenic molecules, including DFHBI and its derivatives, which bind to the Spinach aptamer for RNA imaging. These molecules, related to Methyl 3,5-difluoro-4-methylbenzoate, showed enhanced fluorescence signals when photoisomerization was impeded, highlighting their potential in solvent-dependent studies for RNA visualization (Santra et al., 2019).

Mesomorphic Behavior and Intermolecular Hydrogen Bonding

Research into methyl 3,5-bis(3,4,5-trialkyloxybenzoylamino)-4-methylbenzoates revealed their mesomorphic behavior and the role of intermolecular hydrogen bonding in both crystalline and liquid-crystalline phases. This work provides insights into the structural design for materials science applications (Roche & Douce, 2007).

Coordination Polymers and Supramolecular Assemblies

Studies have synthesized coordination assemblies and polymers using 3,5-dinitro-4-methylbenzoic acid, demonstrating the formation of host structures through C-HO hydrogen bonds. These assemblies can accommodate various guest species, indicating the utility of such compounds in the development of new materials and chemical sensors (Varughese & Pedireddi, 2005).

Fluorescent Sensor for Metal Ions

A novel chemosensor based on o-aminophenol and methyl 3,5-diformyl-4-hydroxybenzoate showed high selectivity and sensitivity toward Al3+ ions, demonstrating the potential for developing sensitive detection methods for specific metal ions in environmental and biological samples (Ye et al., 2014).

Neuroprotective Effects

Methyl 3,4-dihydroxybenzoate (related to Methyl 3,5-difluoro-4-methylbenzoate) exhibited neuroprotective effects against oxidative damage in SH-SY5Y cells, suggesting potential therapeutic applications for neurodegenerative diseases (Cai et al., 2016).

Safety and Hazards

“Methyl 3,5-difluoro-4-methylbenzoate” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3,5-difluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUVAYQWIPWVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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